molecular formula C15H13N3OS B11725298 2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one

2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one

Cat. No.: B11725298
M. Wt: 283.4 g/mol
InChI Key: PXLZXDOILQLRSG-UHFFFAOYSA-N
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Description

2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazine moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one typically involves the condensation reaction between 1-(naphthalen-1-yl)ethan-1-one and hydrazinecarbothioamide . This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, preventing the transcription of viral RNA into DNA . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one is unique due to its combination of a naphthalene ring, hydrazine moiety, and thiazolidinone ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-(1-naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3OS/c1-10(17-18-15-16-14(19)9-20-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

PXLZXDOILQLRSG-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C1NC(=O)CS1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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